Navigating Scarcity: A Technical Guide to a Niche Aromatic Building Block and its Well-Documented Analogue
Navigating Scarcity: A Technical Guide to a Niche Aromatic Building Block and its Well-Documented Analogue
A Note on Chemical Identity: Initial searches for the compound 1-Ethenyl-4-methoxy-2-methylbenzene under CAS number 167960-09-0 yielded limited technical data, suggesting it is a rare or sparsely documented substance. However, a structurally similar compound, 1-Ethynyl-4-methoxy-2-methylbenzene (CAS: 74331-69-4 ), is well-characterized and commercially available, presenting a valuable subject for an in-depth technical guide. This document will focus on the latter, providing researchers, scientists, and drug development professionals with a comprehensive overview of its properties, synthesis, and applications, thereby offering insights that may be extrapolated to its ethenyl counterpart.
1-Ethynyl-4-methoxy-2-methylbenzene: A Profile
1-Ethynyl-4-methoxy-2-methylbenzene is an aromatic acetylene derivative.[1] Its structure, featuring a benzene ring substituted with an ethynyl, a methoxy, and a methyl group, makes it a versatile building block in organic synthesis. The ethynyl group, with its reactive triple bond, is a key functional handle for various chemical transformations, while the methoxy and methyl groups influence the molecule's electronic properties and steric hindrance.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-Ethynyl-4-methoxy-2-methylbenzene is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 74331-69-4 | [3][4][5] |
| Molecular Formula | C₁₀H₁₀O | [3][4][5] |
| Molecular Weight | 146.19 g/mol | [3][4] |
| Appearance | Solid | |
| Melting Point | 30-34 °C | [1] |
| Boiling Point | 222.7 °C | [5] |
| Flash Point | 93.9 °C (closed cup) | |
| Density | 1 g/cm³ | [5] |
| SMILES | COc1ccc(C#C)c(C)c1 | |
| InChI Key | IETBNYUYILAKFK-UHFFFAOYSA-N | [3] |
Synthesis and Reactivity
While specific, detailed synthesis protocols for 1-Ethynyl-4-methoxy-2-methylbenzene are not extensively published in peer-reviewed literature, its structure suggests that it can be prepared through standard organic chemistry transformations. A plausible synthetic route would involve the Sonogashira coupling of a suitable aryl halide, such as 1-halo-4-methoxy-2-methylbenzene, with a protected acetylene, followed by deprotection.
The reactivity of 1-Ethynyl-4-methoxy-2-methylbenzene is dominated by the chemistry of the terminal alkyne. It can participate in a variety of reactions, including:
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Cycloaddition Reactions: It has been reported to react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to form cycloadducts.[1]
-
Coupling Reactions: The terminal alkyne can be used in various metal-catalyzed coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, to form more complex molecules.
-
Click Chemistry: The ethynyl group is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, allowing for the efficient formation of triazoles.[6]
Applications in Research and Development
The unique structural features of 1-Ethynyl-4-methoxy-2-methylbenzene make it a valuable intermediate in several areas of chemical research, including:
-
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. For instance, it may be used in the preparation of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine.[1]
-
Medicinal Chemistry: The methoxy group is a common substituent in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[7] The rigid, linear nature of the ethynyl group can act as a spacer to orient other pharmacophoric elements.[6] Although direct applications in drug development for this specific molecule are not widely reported, its structural motifs are relevant.
-
Materials Science: Aromatic acetylenes are precursors to conjugated polymers and other materials with interesting electronic and optical properties.[2]
Analytical Characterization
The identity and purity of 1-Ethynyl-4-methoxy-2-methylbenzene would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the presence and connectivity of the ethynyl, methoxy, methyl, and aromatic protons.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C≡C triple bond (around 2100-2260 cm⁻¹) and the C-H stretch of the terminal alkyne (around 3250-3330 cm⁻¹), as well as bands associated with the aromatic ring and the methoxy group.
-
Mass Spectrometry (MS): MS would confirm the molecular weight of the compound (146.19 g/mol ).[3][4]
Safety and Handling
1-Ethynyl-4-methoxy-2-methylbenzene is classified as an irritant and a skin sensitizer.[3] The following safety precautions should be observed when handling this compound:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear a suitable respiratory mask (e.g., dust mask type N95).
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid formation of dust and aerosols.[9] Use in a well-ventilated area.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] It is classified as a combustible solid.
GHS Hazard Information
| Hazard Statement | Code |
| May cause an allergic skin reaction | H317 |
| Causes serious eye irritation | H319 |
This information is based on aggregated GHS data.[3]
Conclusion
While 1-Ethenyl-4-methoxy-2-methylbenzene (CAS 167960-09-0) remains an enigmatic compound with scarce available data, its close analogue, 1-Ethynyl-4-methoxy-2-methylbenzene (CAS 74331-69-4), presents a well-characterized and synthetically useful molecule. Its combination of a reactive alkyne functionality with the modulating effects of methoxy and methyl groups on an aromatic scaffold makes it a valuable tool for chemists in academic and industrial research. The information provided in this guide serves as a comprehensive resource for understanding and utilizing this versatile building block in the pursuit of novel molecules and materials.
References
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1-Ethynyl-4-methoxy-2-methylbenzene. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
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Benzene, 1-ethenyl-4-methoxy-. (n.d.). NIST WebBook. Retrieved February 18, 2026, from [Link]
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Benzene, 1-ethenyl-4-methoxy-. (n.d.). NIST WebBook. Retrieved February 18, 2026, from [Link]
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1-Ethyl-4-methoxy-2-methylbenzene. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
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Benzene, 1-ethynyl-4-methyl-. (n.d.). NIST WebBook. Retrieved February 18, 2026, from [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
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Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
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Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][3]thiadiazole. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
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